molecular formula C18H25Cl3N2O B1145601 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride CAS No. 112282-24-3

2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride

Cat. No.: B1145601
CAS No.: 112282-24-3
M. Wt: 391.8 g/mol
InChI Key: NGVLSOWJSUUYDE-UHFFFAOYSA-N
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Description

Highly selective and potent κ-opioid agonist (Ki = 0.24 nM). 25 times more potent than morphine. Neuroprotective effects seen in vivo.

Scientific Research Applications

Platelet Aggregation Inhibition

(Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976) discussed compounds similar to the chemical , focusing on their ability to inhibit ADP-induced aggregation of blood platelets. These compounds were synthesized for this purpose and showed potential in vitro, with further insights into the structure-activity relationships.

Antibacterial Activity

The research by (Merugu, Ramesh, & Sreenivasulu, 2010) and (Merugu, Ramesh, & Sreenivasulu, 2010) explored the synthesis of similar compounds and their antibacterial properties. They synthesized various derivatives under microwave irradiation and tested them for antibacterial activity, indicating potential applications in addressing bacterial infections.

Hydrogen-Bonding Studies

(Balderson, Fernandes, Michael, & Perry, 2007) examined compounds analogous to 2-(3,4-Dichlorophenyl)-1-(2-(pyrrolidin-1-ylmethyl)piperidin-1-yl)ethanone hydrochloride, particularly focusing on their hydrogen-bonding patterns. These studies can provide valuable insights into molecular interactions and stability, relevant for various scientific applications.

Forensic Analysis

(Bijlsma, Miserez, Ibáñez, Vicent, Guillamón, Ramsey, & Hernández, 2015) focused on the identification and characterization of a novel cathinone derivative similar to our compound of interest. Their work involved advanced analytical techniques, highlighting the role of these compounds in forensic science.

Stereochemical Analysis

(Peeters, Jamróz, Blaton, & Ranter, 1998) studied the stereochemical properties of compounds closely related to the chemical . Understanding stereochemistry is crucial for drug design and development, influencing efficacy and safety.

Cannabinoid Receptor Interaction

(Shim, Welsh, Cartier, Edwards, & Howlett, 2002) analyzed the molecular interaction of a compound similar to this compound with the CB1 cannabinoid receptor, contributing to our understanding of receptor-ligand interactions in the context of neuroscience and pharmacology.

Synthesis and Characterization

(Sroor, 2019) and (Tkachev, Sayapin, Dorogan, Kolodina, Gusakov, Komissarov, Shilov, Aldoshin, & Minkin, 2017) focus on the synthesis and structural characterization of compounds related to our chemical of interest, highlighting the importance of synthetic methodologies and structural analysis in chemical research.

Mechanism of Action

Target of Action

BRL 52537 hydrochloride is a highly selective κ-Opioid receptor (KOR) agonist . The KOR is a type of opioid receptor that responds to opioid peptides, which are widely used in clinics as anesthetic adjuvants or pain control agents .

Mode of Action

BRL 52537 hydrochloride interacts with the KOR, exhibiting a high affinity for the κ subtype with a Ki of 0.24 nM . This interaction results in a decrease in ischemia-evoked nitric oxide (NO) production, which is a potential mechanism of neuroprotection .

Biochemical Pathways

The activation of the KOR by BRL 52537 hydrochloride leads to the up-regulation of phosphorylated Signal Transducer and Activator of Transcription-3 (p-STAT3) in cerebral ischemia/reperfusion (I/R) injury . This up-regulation of p-STAT3 results in a marked decrease in caspase-3 expression , which is a crucial component of the apoptotic pathway. Therefore, the compound’s action on these biochemical pathways contributes to its neuroprotective effects.

Pharmacokinetics

It’s known that the compound is soluble in water to 5 mm with gentle warming , which could potentially influence its bioavailability.

Result of Action

BRL 52537 hydrochloride has been shown to provide significant neuroprotection from cerebral I/R injury . It protects against I/R injury-induced brain damage and inhibits neuronal apoptosis to a significant extent . Furthermore, it has been found to attenuate early stroke damage .

Action Environment

For instance, BRL 52537 hydrochloride is recommended to be stored at room temperature , suggesting that temperature could potentially affect its stability and efficacy.

Properties

IUPAC Name

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVLSOWJSUUYDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017610
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

391.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112282-24-3
Record name BRL 52537 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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